Cas no 1226434-37-2 (N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide)

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide is a heterocyclic compound featuring a benzothiadiazole core linked to a 3-methyl-1,2,4-oxadiazole-substituted phenyl group via a carboxamide bridge. This structure imparts unique electronic and photophysical properties, making it suitable for applications in materials science, particularly in organic electronics and optoelectronics. The benzothiadiazole moiety contributes to strong electron-accepting characteristics, while the oxadiazole group enhances thermal and chemical stability. Its rigid, conjugated framework facilitates efficient charge transport, rendering it valuable in the development of organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices. The compound's well-defined synthesis route further ensures reproducibility for research and industrial use.
N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide structure
1226434-37-2 structure
Product Name:N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
CAS No:1226434-37-2
MF:C16H11N5O2S
MW:337.355840921402
CID:5844200
PubChem ID:49677229
Update Time:2025-08-04

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide Chemical and Physical Properties

Names and Identifiers

    • N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide
    • AKOS024526844
    • F5882-5066
    • VU0527493-1
    • 1226434-37-2
    • CCG-328477
    • N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
    • Inchi: 1S/C16H11N5O2S/c1-9-17-16(23-19-9)10-2-5-12(6-3-10)18-15(22)11-4-7-13-14(8-11)21-24-20-13/h2-8H,1H3,(H,18,22)
    • InChI Key: HVJGWUMPDKISON-UHFFFAOYSA-N
    • SMILES: N1=C2C=CC(C(NC3=CC=C(C4ON=C(C)N=4)C=C3)=O)=CC2=NS1

Computed Properties

  • Exact Mass: 337.06334578g/mol
  • Monoisotopic Mass: 337.06334578g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 122Ų

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide Pricemore >>

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Additional information on N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide

N-[4-(3-Methyl-1,2,4-Oxadiazol-5-yl)phenyl]-2,1,3-Benzothiadiazole-5-Carboxamide: A Comprehensive Overview

N-[4-(3-Methyl-1,2,4-Oxadiazol-5-yl)phenyl]-2,1,3-Benzothiadiazole-5-Carboxamide, also known by its CAS registry number CAS No. 1226434-37-2, is a highly specialized organic compound with significant potential in various scientific and industrial applications. This compound is a derivative of benzothiadiazole and oxadiazole moieties, which are well-known for their versatile chemical properties and reactivity. The integration of these functional groups in the molecule provides it with unique characteristics that make it a subject of interest in contemporary research.

The molecular structure of this compound is characterized by the presence of a benzothiadiazole ring system fused with a thiadiazole moiety and an oxadiazole group. The substitution pattern at the 5-position of the benzothiadiazole ring with a carboxamide group further enhances its chemical reactivity and biological activity. Recent studies have highlighted the potential of this compound in the field of pharmaceutical chemistry, where it has shown promising results as a potential lead compound for drug development.

One of the most notable aspects of this compound is its ability to act as a versatile building block in organic synthesis. The oxadiazole moiety, in particular, has been extensively studied for its role in stabilizing conjugated systems and enhancing electronic communication within molecules. This property makes it an ideal candidate for applications in material science, particularly in the development of advanced materials such as organic semiconductors and optoelectronic devices.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound through a combination of nucleophilic aromatic substitution and coupling reactions. Researchers have reported that the use of microwave-assisted synthesis techniques has significantly improved the yield and purity of this compound, making it more accessible for large-scale applications.

In terms of biological activity, this compound has demonstrated potent anti-inflammatory and antioxidant properties in vitro. Studies conducted on cellular models have shown that it effectively inhibits the production of reactive oxygen species (ROS) and modulates key inflammatory pathways such as NF-kB and COX-2. These findings suggest that it could be a valuable addition to the arsenal of compounds being explored for the treatment of chronic inflammatory diseases.

The integration of benzothiadiazole and oxadiazole moieties in this compound also imparts it with significant photophysical properties. Research into its optical characteristics has revealed strong absorption bands in the visible region, making it a candidate for applications in photovoltaic devices and light-emitting diodes (LEDs). The ability to tune its electronic properties through functional group substitution further enhances its versatility in these applications.

Another area where this compound has shown promise is in the field of catalysis. Its ability to act as a Lewis acid catalyst has been exploited in various organic transformations, including aldol reactions and Michael additions. Recent studies have demonstrated that it can significantly accelerate reaction rates while maintaining high selectivity, making it a valuable tool in green chemistry.

In conclusion, N-[4-(3-Methyl-1,2,4-Oxadiazol-5-yl)phenyl]-2,1,3-Benzothiadiazole-5-Carboxamide (CAS No. 1226434-37-2) is a multifaceted compound with wide-ranging applications across diverse scientific disciplines. Its unique chemical structure and versatile functional groups make it an invaluable subject for further research and development.

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